molecular formula C19H18BrN5O B11155918 [5-bromo-2-(1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

[5-bromo-2-(1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

Cat. No.: B11155918
M. Wt: 412.3 g/mol
InChI Key: FIZJTZXRNUAGGZ-UHFFFAOYSA-N
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Description

5-bromo-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a brominated phenyl group, a tetrazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps, starting from commercially available precursors. The process may include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Tetrazole Formation: Cyclization to form the tetrazole ring.

    Piperidine Attachment: Coupling of the piperidine moiety to the phenyl ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Automated Synthesis: To reduce human error and increase reproducibility.

    Purification Techniques: Such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(1H-tetrazol-1-yl)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions may introduce new functional groups to the molecule.

Scientific Research Applications

5-bromo-2-(1H-tetrazol-1-yl)phenylmethanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the development of advanced materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-bromo-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-2-(1H-tetrazol-1-yl)phenylmethanone apart is its unique combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C19H18BrN5O

Molecular Weight

412.3 g/mol

IUPAC Name

[5-bromo-2-(tetrazol-1-yl)phenyl]-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H18BrN5O/c20-16-6-7-18(25-13-21-22-23-25)17(12-16)19(26)24-10-8-15(9-11-24)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11H2

InChI Key

FIZJTZXRNUAGGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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